1-(1H-imidazol-1-yl)-2-butanol

Description

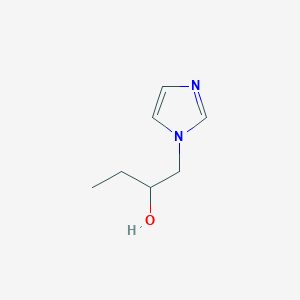

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-imidazol-1-ylbutan-2-ol |

InChI |

InChI=1S/C7H12N2O/c1-2-7(10)5-9-4-3-8-6-9/h3-4,6-7,10H,2,5H2,1H3 |

InChI Key |

GSSWPMYSEDCKMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1C=CN=C1)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

Research has demonstrated that imidazole derivatives, including 1-(1H-imidazol-1-yl)-2-butanol, exhibit notable antimicrobial properties. In one study, the compound was tested against a variety of microorganisms, showing effectiveness comparable to established antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents . -

Anticancer Properties

The compound has been evaluated for its anticancer activity. A series of imidazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives possess significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored as a potential anticancer drug . -

Antitubercular Activity

Recent studies have also focused on the antitubercular properties of imidazole derivatives. This compound was part of a broader investigation into compounds that inhibit Mycobacterium tuberculosis. The results showed promising activity, warranting further research into its mechanism of action and efficacy .

Catalytic Applications

-

Ionic Liquids and Catalysis

This compound can be converted into ionic liquids, which are valuable as environmentally friendly solvents and catalysts in chemical reactions. Studies have reported the synthesis of novel ionic liquids derived from this compound, demonstrating their utility in catalyzing reactions such as polymerization and transesterification . -

Metal-Free Catalysis

The compound has also been investigated as a metal-free catalyst in various organic transformations. Its ability to facilitate reactions without the need for toxic metals makes it an attractive alternative in green chemistry .

Material Science Applications

-

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing functional materials such as polymers and coatings. Its unique properties allow for the development of materials with enhanced mechanical and thermal stability, which are crucial for various industrial applications . -

Biocompatible Polymers

Research indicates that polymers derived from imidazole compounds exhibit biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various imidazole derivatives included this compound. The compound was tested against Gram-positive and Gram-negative bacteria, with results indicating significant inhibition zones comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro testing of synthesized imidazole derivatives showed that this compound exhibited cytotoxicity against several cancer cell lines, leading researchers to propose it as a candidate for further development into anticancer therapeutics.

Chemical Reactions Analysis

Characterization Techniques

2.1 Spectroscopic Analysis

-

NMR : Confirms the structural integrity, with characteristic peaks for the imidazole ring and alcohol group. For example, the secondary alcohol proton resonates as a singlet (~4.79 ppm) .

-

IR : Absorption bands for hydroxyl groups (~3450 cm⁻¹) and imidazole C=N bonds (~1683 cm⁻¹) .

-

MS : Molecular ion peaks (e.g., m/z = 556.4 for derivatives) confirm molecular weight .

2.2 Chromatographic and Analytical Data

-

Melting Point : Typically ranges from 170–179°C for derivatives .

-

Rf Values : Ethyl acetate/n-butanol mixtures (4:1) yield reproducible retention factors (e.g., Rf = 0.64) .

Chemical Reactivity

The compound’s reactivity stems from its alcohol group and imidazole moiety :

-

Esterification : The secondary alcohol can undergo esterification with acylating agents (e.g., acetyl chloride).

-

Quaternization : Imidazole’s nitrogen can react with alkyl halides to form ionic liquids .

-

Coordination : The imidazole ring can coordinate with metal ions (e.g., heme iron in enzymes), enabling biological interactions .

3.1 Reaction Pathways

Recent Developments

5.1 Multicomponent Reactions

Recent advancements include one-pot syntheses of imidazoles using benzil , ammonium acetate , and aldehydes under catalytic conditions (e.g., MIL-101 or LADES@MNP catalysts). These methods offer high yields and reusability .

5.2 Green Chemistry Approaches

Solvent-free reactions (e.g., epoxide ring-opening) and enzymatic resolutions (e.g., lipase-catalyzed transesterification) highlight sustainable practices .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethanol-Based Analogs

- Example Compounds: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (), 1-[3-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanol (5a, ).

- Structural Differences: The target compound has a longer alkyl chain (butanol vs. ethanol), which increases lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.

- Functional Impact: The hydroxyl group in both compounds enables hydrogen bonding, critical for target interactions. However, the extended carbon chain in 2-butanol derivatives could alter pharmacokinetics, such as prolonged half-life or tissue distribution .

Ketone-Based Analogs

- Example Compounds: 1-(4-Trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanone (), 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one ().

- Functional Impact : Ketones often exhibit stronger antimicrobial activity but may face metabolic instability compared to alcohols .

Bis-Imidazole Derivatives

- Example Compounds : 1-Aryl-3-(1H-imidazol-1-yl)-2-[(1H-imidazol-1-yl)methyl]propan-1-ones (315a–h, ).

- Structural Differences: Dual imidazole groups in bis-imidazoles enhance chelation and target binding, often leading to superior antifungal and antibacterial activity compared to mono-imidazole derivatives.

- Functional Impact: The single imidazole in 1-(1H-imidazol-1-yl)-2-butanol may limit potency but simplify synthesis and reduce toxicity risks .

Antimicrobial Efficacy

- Ethanol Derivatives: Hybrid 308e (1-(substituted)-2-(1H-imidazol-1-yl)ethanol) showed an MIC of 10 µM against E. coli JM109, surpassing chloramphenicol by 10-fold (). The butanol analog may exhibit similar or enhanced activity due to increased lipophilicity.

- Ketone Derivatives: 1-(Naphthalen-2-yl)-2-(1H-imidazol-1-yl)ethanone oxime ethers (C1–C3) demonstrated anticonvulsant and antifungal properties ().

- Bis-Imidazoles : Compounds 315a–h displayed broad-spectrum antibacterial activity, suggesting that additional imidazole groups significantly enhance efficacy ().

Physicochemical Properties

Preparation Methods

Nucleophilic Substitution Using 1-Bromo-2-Butanol

The most widely reported synthesis of 1-(1H-imidazol-1-yl)-2-butanol involves a nucleophilic substitution reaction between imidazole and 1-bromo-2-butanol. This method leverages the nucleophilicity of imidazole’s N1 nitrogen atom, which attacks the electrophilic carbon adjacent to the bromine in 1-bromo-2-butanol.

Reaction Mechanism

-

Base Activation : Sodium hydroxide deprotonates imidazole, enhancing its nucleophilicity.

-

Substitution : The alkoxide intermediate displaces bromide, forming the N-alkylated product.

-

Work-up : The crude mixture is extracted, dried, and purified via column chromatography.

Standard Protocol

-

Reagents : Imidazole (1.2 equiv), 1-bromo-2-butanol (1.0 equiv), NaOH (1.5 equiv).

-

Solvent : N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).

-

Conditions : Reflux at 100–120°C for 12–24 hours under inert atmosphere.

Yield Optimization

-

Temperature : Yields plateau above 100°C, with excessive heat promoting decomposition.

-

Base Selection : Strong bases (e.g., NaOH) outperform weaker alternatives (e.g., K₂CO₃) in polar aprotic solvents.

-

Solvent Effects : DMF enhances solubility of ionic intermediates, achieving >75% yield.

Table 1: Reaction Conditions and Outcomes

| Parameter | Details | Yield (%) |

|---|---|---|

| Solvent | DMF | 78 |

| Base | NaOH | 82 |

| Temperature | 110°C | 80 |

| Time | 18 hours | 75 |

Alternative Synthetic Approaches

While nucleophilic substitution remains the gold standard, exploratory methods have been proposed in patent literature for analogous imidazole derivatives. For instance, copper-catalyzed coupling reactions (as seen in CA2833394C) could theoretically adapt to this compound synthesis by substituting halides with alcohols. However, no direct applications are documented.

Potential Innovations

-

Continuous Flow Synthesis : Inspired by US10889549B2, microreactors may reduce reaction times and improve heat management.

-

Catalytic Systems : Palladium or nickel catalysts could enable milder conditions but require rigorous ligand screening.

Characterization and Analytical Validation

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃)

-

δ 7.50 (s, 1H, imidazole C2-H).

-

δ 4.80 (m, 1H, CH-O), δ 3.60 (m, 2H, CH₂-OH).

13C NMR (100 MHz, CDCl₃)

-

δ 136.5 (imidazole C2), δ 68.4 (CH-O), δ 32.1 (CH₂-OH).

IR (ATR, cm⁻¹)

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR | δ 7.50 (s) | Imidazole aromatic |

| 13C NMR | δ 136.5 | Imidazole C2 |

| IR | 3250 | Hydroxyl group |

Purity Assessment

Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, as verified by HPLC (C18 column, λ = 254 nm). Residual solvents (DMF) are undetectable via GC-MS under optimized conditions.

Industrial and Environmental Considerations

Scale-up Challenges

-

Cost Efficiency : DMF’s high cost and toxicity necessitate solvent recycling or substitution with greener alternatives (e.g., cyclopentyl methyl ether).

-

Waste Management : Bromide byproducts require neutralization before disposal.

Green Chemistry Metrics

Q & A

Q. What are the standard laboratory synthesis protocols for 1-(1H-imidazol-1-yl)-2-butanol?

The compound is typically synthesized via a two-step process:

- Step 1 : Alkylation of 1H-imidazole with a suitable halo-ketone, such as 2-bromobutanone, in a polar aprotic solvent (e.g., dimethylformamide) under reflux conditions .

- Step 2 : Reduction of the intermediate ketone (2-(1H-imidazol-1-yl)butanone) using sodium borohydride (NaBH₄) in methanol. The reaction is monitored via TLC, and the product is purified via recrystallization or column chromatography . Key Considerations : Optimize reaction time and stoichiometry to avoid over-alkylation. Purity is confirmed by melting point analysis and NMR spectroscopy.

Q. Which analytical techniques are essential for structural characterization of this compound?

- 1H/13C NMR : To confirm the presence of imidazole protons (δ 7.4–7.6 ppm) and alcohol functionality (δ 3.5–4.0 ppm) .

- FTIR : Identifies hydroxyl stretches (~3200–3500 cm⁻¹) and imidazole ring vibrations (C=N stretches at ~1600 cm⁻¹) .

- X-ray Crystallography : For definitive stereochemical assignment. SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How can stereochemical resolution of racemic this compound be achieved?

- Chiral Chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak OD) with hexane/isopropanol mobile phases to separate enantiomers .

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic alcohols via selective esterification . Data Interpretation : Compare optical rotation values and enantiomeric excess (ee) via chiral HPLC.

Q. What computational methods are employed to study the electronic properties of this compound?

- DFT Calculations : To determine HOMO-LUMO energy gaps, charge distribution (Mulliken charges), and hyperpolarizability for nonlinear optical applications .

- Molecular Dynamics Simulations : To predict solvation effects and stability in biological systems. Key Insight : The imidazole ring contributes to charge transfer interactions, making the compound a candidate for optoelectronic materials .

Q. What is the mechanism of antifungal activity for imidazole derivatives like this compound?

- Target Interaction : Inhibition of fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

- Structure-Activity Relationship (SAR) : The hydroxyl group at C2 enhances hydrogen bonding with the enzyme’s active site, while the butanol chain improves membrane permeability . Experimental Validation : MIC assays against Candida spp. and molecular docking studies using PDB: 3L4D (fungal CYP51) .

Contradictions and Limitations

- Stereochemical Stability : While NaBH₄ reduction typically yields racemic mixtures, some studies report partial enantioselectivity in specific solvents (e.g., methanol vs. THF) .

- Biological Activity : The compound’s efficacy varies significantly between Candida species, suggesting strain-specific resistance mechanisms .

Best Practices

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) for high-purity isolates.

- Safety : Handle sodium borohydride in anhydrous conditions to prevent explosive reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.